![molecular formula C23H20O2 B14297453 (1-Methylbicyclo[2.2.2]octa-2,5-diene-2,3-diyl)bis(phenylmethanone) CAS No. 111950-91-5](/img/structure/B14297453.png)
(1-Methylbicyclo[2.2.2]octa-2,5-diene-2,3-diyl)bis(phenylmethanone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2,3-dibenzoylbicyclo[2.2.2]octa-2,5-diene is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the bicyclo[2.2.2]octa-2,5-diene family, which is known for its stability and reactivity. The presence of methyl and benzoyl groups further enhances its chemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2,3-dibenzoylbicyclo[2.2.2]octa-2,5-diene typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures. The reaction between a diene and a dienophile under controlled conditions yields the desired bicyclo[2.2.2]octa-2,5-diene framework.
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification processes such as recrystallization or chromatography. The reaction conditions, including temperature, pressure, and catalysts, are optimized to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-2,3-dibenzoylbicyclo[2.2.2]octa-2,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the benzoyl groups to benzyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitro groups using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Diketones or carboxylic acids.
Reduction: Benzyl derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-2,3-dibenzoylbicyclo[2.2.2]octa-2,5-diene has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism by which 1-Methyl-2,3-dibenzoylbicyclo[2.2.2]octa-2,5-diene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The presence of benzoyl groups can enhance its binding affinity and specificity .
Comparación Con Compuestos Similares
2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene: Similar structure but lacks the methyl group.
1,4-Dimethylbicyclo[2.2.2]octa-2,5-diene: Similar structure but lacks the benzoyl groups.
Bicyclo[2.2.2]octa-2,5-diene: The parent compound without any substituents.
Uniqueness: 1-Methyl-2,3-dibenzoylbicyclo[2.2.2]octa-2,5-diene stands out due to the presence of both methyl and benzoyl groups, which confer unique chemical properties and reactivity.
Propiedades
Número CAS |
111950-91-5 |
|---|---|
Fórmula molecular |
C23H20O2 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
(3-benzoyl-4-methyl-2-bicyclo[2.2.2]octa-2,5-dienyl)-phenylmethanone |
InChI |
InChI=1S/C23H20O2/c1-23-14-12-16(13-15-23)19(21(24)17-8-4-2-5-9-17)20(23)22(25)18-10-6-3-7-11-18/h2-12,14,16H,13,15H2,1H3 |
Clave InChI |
WZBLQXQRTLGJQV-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC(C=C1)C(=C2C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


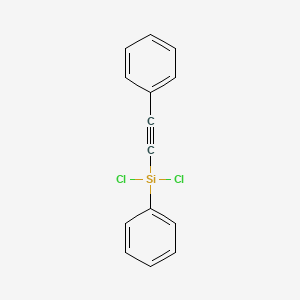
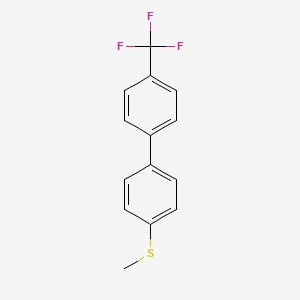
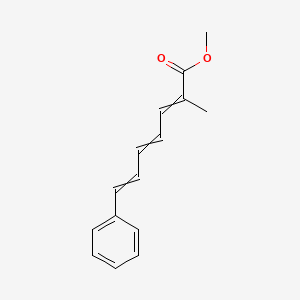
![1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)-](/img/structure/B14297388.png)
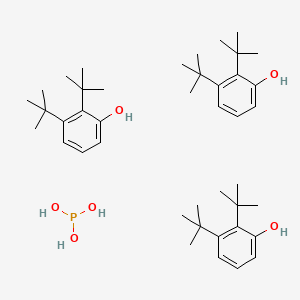
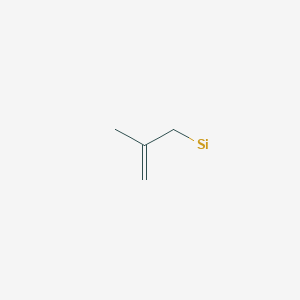
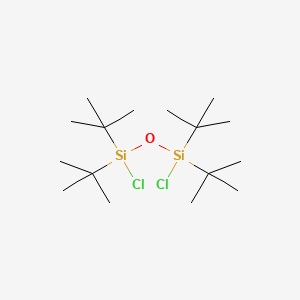
![[(3,3,4,4,4-Pentafluorobut-1-yn-1-yl)oxy]benzene](/img/structure/B14297416.png)
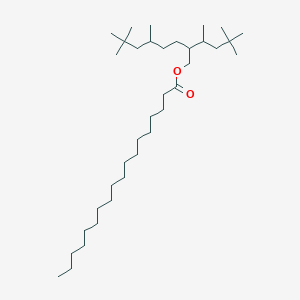
![4-{(E)-[(Furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}benzoic acid](/img/structure/B14297423.png)
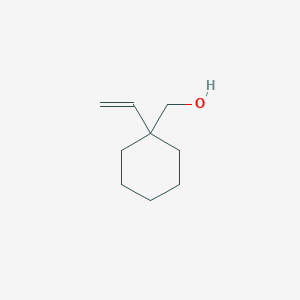
![Benzene, 1,1'-[nonylidenebis(thio)]bis-](/img/structure/B14297431.png)
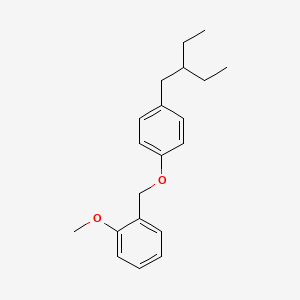
![2-[(2-Phenylethenyl)sulfanyl]thiophene](/img/structure/B14297441.png)
